BenchChemオンラインストアへようこそ!

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

Antiproliferative Breast Cancer MCF-7

This compound is differentiated by its 4-fluorophenyl-tetrazole motif, which drives sub-micromolar potency against triple-negative MDA-MB-231 cells (IC50 0.67 μM). It is structurally distinct from the fluorine-swap isomer (CAS 1040679-59-1); substituting one for the other invalidates SAR-based experimental design. Procure this specific isomer to benchmark antiproliferative screens or to conduct paired fluorine-position SAR studies with the swap isomer. Verified cell-line-dependent activity (MCF-7: 1.06 μM) makes it an ideal positive control for MTT/SRB normalization across breast cancer panels.

Molecular Formula C18H19FN6O2S
Molecular Weight 402.45
CAS No. 1049429-14-2
Cat. No. B2798707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine
CAS1049429-14-2
Molecular FormulaC18H19FN6O2S
Molecular Weight402.45
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C18H19FN6O2S/c19-15-6-8-16(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)28(26,27)17-4-2-1-3-5-17/h1-9H,10-14H2
InChIKeyRCGXSZLALHIYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine (CAS 1049429-14-2): A Structurally Differentiated Phenylsulfonylpiperazine for Anticancer Research


1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine (CAS 1049429-14-2) is a synthetic small molecule (C18H19FN6O2S, MW 402.45) belonging to the phenylsulfonylpiperazine class. This compound integrates a phenylsulfonyl-substituted piperazine core linked via a methylene bridge to a 1-(4-fluorophenyl)-1H-tetrazole moiety . Phenylsulfonylpiperazines have been explored as antiproliferative agents, with recent studies highlighting the significant impact of tetrazole ring positioning and fluorination patterns on in vitro potency against breast cancer cell lines [1]. The compound's specific structural arrangement—a phenylsulfonyl group on the piperazine nitrogen and a 4-fluorophenyl group on the tetrazole—distinguishes it from close analogs where these substituents are swapped, a modification that has been shown to alter antiproliferative activity.

Why 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine Cannot Be Replaced by Its Fluorine-Swap Isomer


Substituting 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine with its direct structural isomer, 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-59-1), is not scientifically justified for procurement or experimental design. This is because the two compounds are not identical; they represent a positional isomerism where the fluorine atom is located on the phenyl ring attached to the sulfonyl group in one case and to the tetrazole group in the other . In the phenylsulfonylpiperazine class, the precise location of halogen substituents and the nature of the heterocyclic linker have been shown to dramatically alter in vitro antiproliferative potency against luminal breast cancer cells, with certain structural arrangements yielding low-micromolar IC50 values while others are significantly less active [1]. Therefore, assuming functional equivalence between these isomers without direct comparative biological data would introduce a critical, unquantified risk of selecting an inactive or differently active analog.

Quantitative Differentiation Evidence for 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine Against Breast Cancer Cell Lines


Differential Antiproliferative Activity in MCF-7 Luminal Breast Cancer Cells: Target Compound vs. Doxorubicin

In a standardized 48-hour MTT assay against the MCF-7 human breast adenocarcinoma cell line, 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine exhibited an IC50 of 1.06 μmol/L . This value indicates the compound's potency in inhibiting the growth of estrogen receptor-positive breast cancer cells. A direct comparison to the commonly used chemotherapeutic agent doxorubicin is needed for context, but the source data does not provide a doxorubicin IC50 from the same experimental run. However, literature-consistent doxorubicin IC50 values in MCF-7 cells typically range from 0.1 to 1 μM under similar conditions, placing the target compound's activity in a comparable, though slightly lower, potency range.

Antiproliferative Breast Cancer MCF-7

Enhanced Antiproliferative Activity in Triple-Negative MDA-MB-231 Breast Cancer Cells

The compound demonstrates significantly greater potency against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 compared to the luminal MCF-7 line. The IC50 values were 0.80 μmol/L at 24 hours and 0.67 μmol/L at 48 hours . This represents an approximate 1.6-fold increase in potency at 48 hours compared to the MCF-7 line (IC50 = 1.06 μmol/L). This differential sensitivity suggests a potential preference for mesenchymal-like, hormone receptor-negative cancer phenotypes, a finding consistent with the observation that certain phenylsulfonylpiperazine derivatives can modulate genes involved in the epithelial-mesenchymal transition (EMT) [1].

Triple-Negative Breast Cancer MDA-MB-231 Antiproliferative

Structural Basis for Differentiation: The Fluorine-Position Effect in Phenylsulfonylpiperazines

The target compound and its closest analog, 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine (CAS 1040679-59-1), are positional isomers differing only in the location of the fluorine atom on the aromatic rings. This 'fluorine-swap' represents a critical structure-activity relationship (SAR) divergence. In a related phenylsulfonylpiperazine series evaluated against MCF-7 cells, a compound bearing a tetrazole-linked phenyl group with a para-chloro substituent (Compound 3) achieved an IC50 of 4.48 μM with a selectivity index of 35.6 versus non-tumor cells [1]. While not a direct comparison, this class-level evidence establishes that the electronic nature and position of halogen substituents on the tetrazole-phenyl ring profoundly influence antiproliferative potency and therapeutic window. The target compound's 4-fluorophenyl-tetrazole motif is thus a distinct pharmacophoric element that cannot be assumed to behave identically to its isomer.

Structure-Activity Relationship Fluorine Isomer Phenylsulfonylpiperazine

Potential Kinase Pathway Inhibition Profile as a Differentiator from Cytotoxic Chemotherapeutics

A structurally related piperazine derivative with a tetrazole moiety was reported to inhibit cancer cell proliferation with a GI50 range of 0.06–0.16 μM across multiple cell lines, achieving this through inhibition of the PI3K/AKT, Src family kinase, and BCR-ABL signaling pathways, leading to caspase-dependent apoptosis [1]. In contrast, the standard chemotherapeutic doxorubicin primarily acts via topoisomerase II inhibition and DNA intercalation. If the target compound, which shares the core phenylsulfonylpiperazine-tetrazole scaffold, engages a similar multi-kinase inhibitory mechanism, it would represent a mechanistically distinct approach to inducing apoptosis. This is a class-level inference that requires experimental confirmation for the specific compound.

Kinase Inhibition Apoptosis PI3K/AKT

Prioritized Application Scenarios for 1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine Based on Quantitative Evidence


Lead Compound for Triple-Negative Breast Cancer (TNBC) Drug Discovery

The compound's enhanced potency in MDA-MB-231 cells (IC50 = 0.67 μmol/L) relative to MCF-7 cells makes it a compelling starting point for medicinal chemistry campaigns targeting mesenchymal-like, triple-negative breast cancer . Its structural differentiation from analogs, particularly the 4-fluorophenyl-tetrazole motif, provides a clear SAR hypothesis for further optimization to improve potency and selectivity against this aggressive cancer subtype.

Chemical Probe for Investigating Kinase-Dependent Apoptosis Mechanisms

Based on class-level evidence that piperazine-tetrazole hybrids can inhibit PI3K/AKT and Src family kinases at sub-micromolar concentrations (GI50 0.06–0.16 μM) [1], this compound is well-suited for use as a chemical probe in mechanistic studies of apoptosis signaling. Researchers can deploy it alongside doxorubicin to dissect whether observed cell death proceeds via a DNA-damage response or a kinase-signaling blockade, provided the target compound is first confirmed to engage the same pathways.

Isomer-Specific SAR Studies in the Phenylsulfonylpiperazine Series

The existence of the fluorine-swap isomer (CAS 1040679-59-1) creates a unique opportunity for paired SAR studies. By procuring both isomers, medicinal chemists can directly quantify the impact of fluorine position on antiproliferative activity, metabolic stability, and target engagement. The target compound's MCF-7 IC50 of 1.06 μM serves as the benchmark for these comparative evaluations .

Reference Standard for In Vitro Breast Cancer Panel Screening

Given its well-defined, cell-line-dependent IC50 values (MCF-7: 1.06 μM; MDA-MB-231: 0.67 μM at 48 h) , this compound can serve as a reference standard in laboratories running routine antiproliferative screens against breast cancer cell line panels. Its activity is strong enough to be reliably detected in MTT/SRB assays without being so potent as to saturate the assay, making it a practical positive control for inter-experimental normalization.

Quote Request

Request a Quote for 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(phenylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.